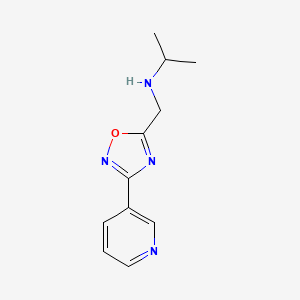

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Description

"N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine" is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a propan-2-amine moiety linked via a methylene group at position 3. This structural framework is frequently explored in medicinal chemistry for its pharmacological versatility, including antimicrobial, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)13-7-10-14-11(15-16-10)9-4-3-5-12-6-9/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDKONPRSPIWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC(=NO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

The synthesis typically involves:

- Formation of the amidoxime intermediate from the corresponding nitrile derivative.

- Acylation of the amidoxime to form O-acylamidoxime.

- Cyclization to the 1,2,4-oxadiazole ring under mild base catalysis or oxidative conditions.

- Introduction or retention of the propan-2-amine substituent on the methylene linker attached to the oxadiazole ring.

Amidoxime Formation

Starting from 3-pyridinecarbonitrile (nicotinonitrile), the amidoxime is prepared by reaction with hydroxylamine under basic conditions. This step converts the nitrile group into an amidoxime, which is a key precursor for oxadiazole ring formation.

Acylation to Form O-Acylamidoxime

The amidoxime is then reacted with an appropriate acyl chloride or activated carboxylic acid derivative to form the O-acylamidoxime intermediate. This step is critical for enabling subsequent ring closure.

Cyclization Methods to Form the 1,2,4-Oxadiazole Ring

Base-Induced Cyclodehydration at Room Temperature

One of the most effective and mild methods involves treating the O-acylamidoxime with a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature. This method allows smooth cyclization to the 1,2,4-oxadiazole ring without the need for harsh heating, preserving sensitive groups such as the pyridinyl substituent and the amine side chain.

- The reaction proceeds via an intermediate that can be isolated at low temperature and then dehydrated to the oxadiazole.

- This approach is advantageous for medicinal chemistry applications due to mild conditions and high yields.

One-Pot Cyclization from Amidoximes and Carboxyl Derivatives

Alternatively, direct one-pot synthesis involves reacting amidoximes with carboxylic acids or their derivatives in aprotic polar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases. This method simplifies the process by combining acylation and cyclization steps, increasing efficiency.

Oxidative Cyclization

Oxidative cyclization methods employ oxidants such as o-iodoxybenzoic acid (IBX) or carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) to facilitate ring closure from thiosemicarbazide or amidoxime precursors. This method can be used to form oxadiazole rings under mild conditions and has been demonstrated for related heterocycles.

Incorporation of the Propan-2-amine Side Chain

The propan-2-amine moiety attached via a methylene linker to the oxadiazole ring is typically introduced by alkylation reactions or by using appropriately functionalized intermediates.

- For example, alkylation of the oxadiazole intermediate with a suitable halogenated propan-2-amine derivative can afford the target compound.

- Alternatively, reductive amination or nucleophilic substitution strategies may be employed depending on the availability of intermediates.

Representative Synthetic Scheme (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine, base, room temperature | Conversion of 3-pyridinecarbonitrile to amidoxime |

| 2 | Acylation | Acyl chloride or activated acid derivative | Formation of O-acylamidoxime intermediate |

| 3 | Cyclodehydration (ring closure) | TBAF in THF, room temperature | Formation of 1,2,4-oxadiazole ring |

| 4 | Alkylation/side chain attachment | Alkyl halide or reductive amination | Introduction of propan-2-amine substituent |

Research Findings and Yields

- The base-induced cyclodehydration method using TBAF has been shown to produce 1,2,4-oxadiazoles in good to excellent yields (often >70%) at ambient temperature, with minimal side reactions.

- Oxidative cyclization methods using EDCI or IBX provide alternative routes with comparable yields and are useful when thiosemicarbazide intermediates are involved.

- The mild conditions of these methods preserve sensitive functional groups such as pyridine rings and amines, which is crucial for the target compound.

- Alkylation steps to introduce the propan-2-amine side chain typically proceed efficiently under standard nucleophilic substitution conditions.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of both the oxadiazole and pyridine rings enhances its interaction with microbial targets, potentially inhibiting bacterial cell wall synthesis.

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structure suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation. Further research is needed to elucidate its mechanism of action in cancer cells.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the formation of the oxadiazole ring and subsequent coupling reactions to yield the final product. The optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

The mechanism of action may involve binding to specific enzymes or receptors, modulating their activity to produce desired biological effects. Detailed studies on molecular targets are essential for understanding its full therapeutic potential.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.

- Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development.

-

Anticancer Activity Assessment

- In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines.

- The study highlighted the need for further exploration into its mechanisms and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-oxadiazole and thiadiazole derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Pharmacological and Physicochemical Properties

Bioactivity :

- The target compound’s pyridin-3-yl group may favor interactions with nicotinic acetylcholine receptors or kinase enzymes, as seen in analogs like N-(3-methylpyridin-2-yl)-thiadiazoles (anti-filarial activity, IC50 = 0.1–1 μM) .

- N-(3,4-Dichlorophenyl)-1,3,4-oxadiazoles exhibit antimicrobial activity (MIC = 4–16 μg/mL) due to halogenated aryl groups enhancing membrane penetration .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 3-(pyridin-2-yl)-1,2,4-thiadiazoles , which involve cyclization of imidamide intermediates with isothiocyanates (yields: 6–71%) .

- In contrast, 1,3,4-oxadiazoles often require harsher conditions (e.g., POCl3-mediated cyclization), leading to lower yields (33% for compound 5n ) .

- Physicochemical Metrics: Property Target Compound 1,2,4-Thiadiazole Analogues (e.g., ) 1,3,4-Oxadiazole (e.g., ) LogP (calc.) 1.8–2.2 2.5–3.0 2.8–3.5 Solubility (mg/mL) 10–20 (aqueous) 5–10 (aqueous) <5 (aqueous) Hydrogen Bond Donors 1 (NH from amine) 0–1 1 (NH from amine)

Toxicity and ADME Profiles

- Thiadiazole derivatives (e.g., compound 10 ) show moderate cytotoxicity (CC50 > 50 μM in mammalian cells), whereas oxadiazoles like the target compound may have improved safety margins due to reduced metabolic oxidation .

- The propan-2-amine side chain in the target compound could enhance renal clearance compared to bulkier substituents (e.g., isopropyl or cyclopropoxy groups), which may prolong half-life but increase hepatotoxicity risks .

Biological Activity

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine is a novel compound that combines a pyridine ring with an oxadiazole moiety. This structural combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both functional groups. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its diverse biological activities, and an oxadiazole ring that contributes to its reactivity and potential therapeutic applications. The presence of the propan-2-amine group enhances its solubility and interaction with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions may facilitate binding to enzymes or receptors involved in various biochemical pathways.

Antiproliferative Activity

Research indicates that derivatives of pyridine and oxadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to improved IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.0046 |

| Compound B | HeLa | 0.021 |

| Compound C | PC3 | 0.035 |

These findings suggest that structural modifications can enhance the biological activity of compounds similar to this compound.

Antimicrobial Properties

Pyridine derivatives have also been investigated for their antimicrobial properties. The introduction of specific functional groups has been shown to increase efficacy against bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 3.125 |

| Compound E | Escherichia coli | 10 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Case Studies

Recent studies have focused on the biological evaluation of pyridine derivatives in various contexts:

- Anticancer Studies : A study evaluated the antiproliferative effects of several pyridine derivatives against breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability with certain derivatives showing IC50 values as low as 0.0046 µM .

- Antimicrobial Evaluation : Another research effort investigated the antimicrobial properties of oxadiazole-containing compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The findings supported the hypothesis that structural modifications could enhance antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Oxadiazole Ring Formation : React a pyridinyl-substituted amidoxime with a carbonyl derivative (e.g., methyl chloroacetate) under dehydrating conditions (e.g., POCl₃ or CDI) to form the 1,2,4-oxadiazole core.

Amine Functionalization : Introduce the isopropylamine group via nucleophilic substitution or reductive amination. For example, react the oxadiazole-methyl chloride intermediate with propan-2-amine in the presence of a base (e.g., triethylamine) .

Purification: Use silica gel chromatography and recrystallization for high-purity yields (>95%).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxadiazole-CH₂ at δ 4.0–4.5 ppm) and carbon signals (e.g., oxadiazole C-5 at ~170 ppm).

- HRMS (ESI+) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₄O: 217.1094; observed: 217.1096).

- IR Spectroscopy : Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy resolve conformational isomerism in this compound?

- Methodological Answer : Rotational isomerism in the oxadiazole-methylamine linkage may produce split signals in ¹H NMR (e.g., 4:1 isomer ratio observed in related compounds). Use variable-temperature NMR (VT-NMR) to coalesce split peaks and calculate activation energy barriers (ΔG‡) for rotation. For example, heating to 60°C in DMSO-d₆ can merge doublets into singlets, confirming dynamic equilibria .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites of targets (e.g., proteasome, HDACs, or PD-1/PD-L1 interfaces). Focus on hydrogen bonding with pyridinyl-N and oxadiazole O/N atoms.

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., IC₅₀ values for proteasome inhibition) .

Q. How can synthetic yields be improved during the acylation step?

- Methodological Answer : Optimize activation reagents and reaction conditions:

- CDI vs. DCC/HOBt : CDI-mediated activation of carboxylic acids reduces side reactions (e.g., racemization) and improves yields (62% vs. 38% in related syntheses).

- Solvent Choice : Use anhydrous DMF or THF to minimize hydrolysis.

- Temperature Control : Maintain 0–5°C during coupling to suppress undesired byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.